molecular formula C19H42BrNO2 B1359831 N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide CAS No. 117782-92-0

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide

Cat. No.: B1359831
CAS No.: 117782-92-0
M. Wt: 396.4 g/mol
InChI Key: BKZGOXOAOUFWEN-UHFFFAOYSA-M
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Description

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide has a wide range of applications in scientific research:

Future Directions

: Alshehri, S. M., & Ahamad, T. (2013). Thermal degradation and evolved gas analysis of N,N′-bis(2 hydroxyethyl) linseed amide (BHLA) during pyrolysis and combustion. Journal of Thermal Analysis and Calorimetry, 114(4), 1029–1037. Link : Valorisation of red beet waste: one-step extraction and separation of … (2023). Green Chemistry. Link : Sigma-Aldrich. N,N′-Bis(2-hydroxyethyl)ethylenediamine. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide typically involves the reaction of tetradecyl bromide with N,N-bis(2-hydroxyethyl)methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium hydroxide .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)oleamide
  • N,N-Bis(2-hydroxyethyl)taurine
  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Uniqueness

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is unique due to its specific chain length and the presence of both hydroxyethyl and methyl groups. This structure provides it with distinct surfactant properties and antimicrobial efficacy compared to other similar compounds .

Properties

IUPAC Name

bis(2-hydroxyethyl)-methyl-tetradecylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZGOXOAOUFWEN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635365
Record name N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117782-92-0
Record name N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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